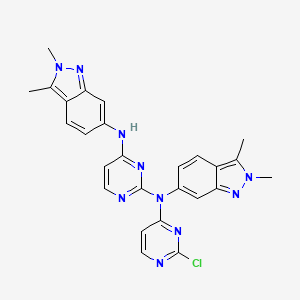![molecular formula C22H29N3 B13442359 1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine](/img/structure/B13442359.png)
1'-[1,1'-Biphenyl]-3-yl-[1,4'-Bipiperidin]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl group attached to a bipiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine typically involves multi-step organic reactions. One common method includes the coupling of a biphenyl derivative with a bipiperidine derivative under specific reaction conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. Solvents like dichloromethane or toluene are commonly used to dissolve the reactants and maintain the reaction environment.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction could produce biphenyl alcohols.
Aplicaciones Científicas De Investigación
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions, while the bipiperidine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
1,1’-Biphenyl-4-amine: A biphenyl derivative with an amine group.
4,4’-Bipiperidine: A compound with two piperidine rings connected by a single bond.
Uniqueness
1’-[1,1’-Biphenyl]-3-yl-[1,4’-Bipiperidin]-4-amine is unique due to its combination of biphenyl and bipiperidine structures, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research.
Propiedades
Fórmula molecular |
C22H29N3 |
|---|---|
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
4-[4-(3-phenylphenyl)piperazin-1-yl]cyclohexan-1-amine |
InChI |
InChI=1S/C22H29N3/c23-20-9-11-21(12-10-20)24-13-15-25(16-14-24)22-8-4-7-19(17-22)18-5-2-1-3-6-18/h1-8,17,20-21H,9-16,23H2 |
Clave InChI |
BVJFZNJTDUBIMA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)N2CCN(CC2)C3=CC=CC(=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


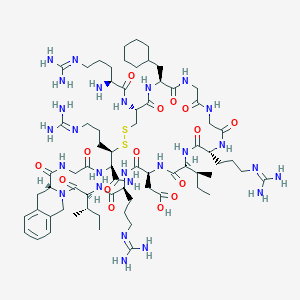
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
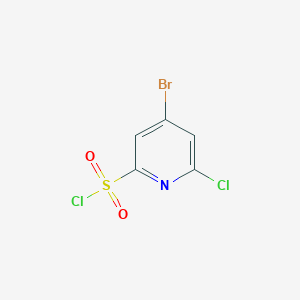


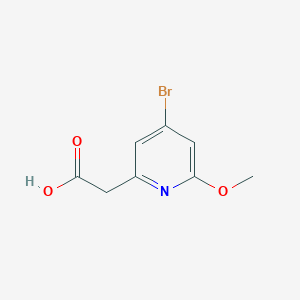
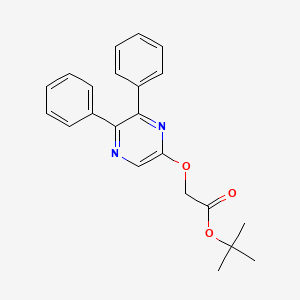


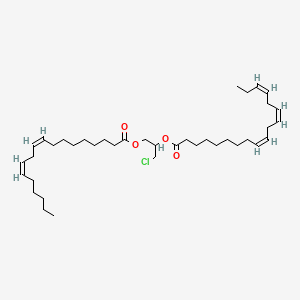
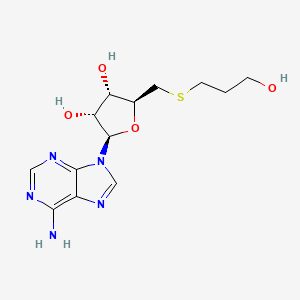
![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)
